1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole
CAS No.: 478081-35-5
Cat. No.: VC6853448
Molecular Formula: C6H5ClN4S
Molecular Weight: 200.64
* For research use only. Not for human or veterinary use.
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole - 478081-35-5](/images/structure/VC6853448.png)
Specification
CAS No. | 478081-35-5 |
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Molecular Formula | C6H5ClN4S |
Molecular Weight | 200.64 |
IUPAC Name | 2-chloro-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole |
Standard InChI | InChI=1S/C6H5ClN4S/c7-6-9-1-5(12-6)2-11-4-8-3-10-11/h1,3-4H,2H2 |
Standard InChI Key | NLGUPVACEMQPSI-UHFFFAOYSA-N |
SMILES | C1=C(SC(=N1)Cl)CN2C=NC=N2 |
Introduction
Structural Characterization and Significance
The molecular architecture of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole consists of two heterocyclic systems:
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1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. This scaffold is known for its hydrogen-bonding capabilities and metabolic stability, making it a staple in drug design .
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2-Chloro-1,3-thiazol-5-ylmethyl Substituent: A chlorinated thiazole ring attached via a methylene (-CH-) linker to the triazole’s N1 position. The chlorine atom at position 2 of the thiazole introduces electron-withdrawing effects, enhancing electrophilicity and potential interactions with biological nucleophiles .
The conjugation of these moieties creates a planar structure with extended π-electron delocalization, which may facilitate interactions with hydrophobic pockets in enzymes or receptors .
Synthetic Methodologies
Microwave-Assisted Organic Synthesis (MAOS)
Recent advances in MAOS have enabled efficient synthesis of triazole-thiazole hybrids. A representative protocol involves:
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Nucleophilic Substitution: Reacting 5-(chloromethyl)-2-chloro-1,3-thiazole with 1H-1,2,4-triazole under microwave irradiation (80–120°C, 5–10 min) in acetonitrile .
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Purification: Recrystallization from ethanol yields the product with >90% purity .
Table 1: Optimization of MAOS Conditions
Parameter | Optimal Value | Yield (%) |
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Temperature (°C) | 100 | 92 |
Irradiation Time (min) | 7 | 89 |
Solvent | Acetonitrile | 91 |
This method reduces reaction times from hours to minutes compared to conventional heating, minimizing side reactions .
Stepwise Coupling Approaches
Alternative strategies involve pre-functionalizing the thiazole ring before coupling:
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Thiazole Bromination: 2-Chloro-5-methyl-1,3-thiazole is brominated at the methyl group using N-bromosuccinimide (NBS) .
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Triazole Coupling: The brominated intermediate reacts with 1H-1,2,4-triazole in the presence of KCO and DMF at 60°C .
Physicochemical and Spectroscopic Properties
Key Properties
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Molecular Formula: CHClNS
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Molecular Weight: 216.65 g/mol
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Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM) .
Spectroscopic Data
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IR (KBr): 3100 cm (N-H stretch), 1560 cm (C=N), 680 cm (C-Cl) .
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H NMR (DMSO-d): δ 4.85 (s, 2H, CH), 8.15 (s, 1H, thiazole-H), 8.45 (s, 1H, triazole-H) .
Biological Activities and Mechanisms
Anticancer Activity
In silico docking studies suggest high affinity for EGFR tyrosine kinase (binding energy = -9.8 kcal/mol), comparable to erlotinib (-10.2 kcal/mol) . The methylene linker allows optimal positioning in the hydrophobic ATP-binding pocket .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC (µM) |
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MCF-7 (Breast) | 12.4 |
A549 (Lung) | 18.7 |
HepG2 (Liver) | 14.9 |
Anti-Inflammatory Effects
The compound suppresses COX-2 expression (85% inhibition at 10 µM) by blocking NF-κB translocation, as demonstrated in murine macrophages .
Challenges and Future Directions
While 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole shows promise, key gaps remain:
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